molecular formula C26H28FN B598334 trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile CAS No. 178628-30-3

trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile

Cat. No. B598334
CAS RN: 178628-30-3
M. Wt: 373.515
InChI Key: PLXDLWUVPTUOTH-UHFFFAOYSA-N
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Description

Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile, also known as FPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azobenzene-based photochromic compounds, which can undergo reversible photoisomerization upon exposure to light. FPEB has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), making it a valuable tool for studying the function of this receptor in various physiological and pathological conditions.

Mechanism of Action

Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile binds to the allosteric site of mGluR5, causing a conformational change in the receptor that enhances its activity. This results in increased signaling through the mGluR5 pathway, leading to downstream effects such as increased synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. It has also been shown to have potential therapeutic effects in neurological disorders such as autism spectrum disorder and fragile X syndrome.

Advantages and Limitations for Lab Experiments

One of the main advantages of using trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in lab experiments is its high affinity for mGluR5, making it a valuable tool for studying the function of this receptor. However, one limitation is that this compound can undergo reversible photoisomerization upon exposure to light, which can complicate experiments that require long-term exposure to the compound.

Future Directions

There are several future directions for the use of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in scientific research. One potential application is the development of new therapeutics for neurological disorders that target mGluR5. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound on synaptic plasticity, learning, and memory. Finally, new photochromic compounds with improved properties, such as increased stability and higher affinity for mGluR5, could be developed based on the structure of this compound.

Synthesis Methods

The synthesis of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for this compound synthesis are commercially available and include 4-(4-pentylcyclohexyl)benzene-1,3-diol, 4-ethynylbenzonitrile, and 2,3,5,6-tetrafluoro-4-iodoanisole. The intermediate compounds are prepared through several chemical reactions, including the Sonogashira coupling, Suzuki coupling, and reduction reactions. The final coupling reaction involves the use of a palladium catalyst to couple the intermediate compounds, resulting in the formation of this compound.

Scientific Research Applications

Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile has been extensively used in scientific research to study the function of mGluR5 in various physiological and pathological conditions. This receptor is involved in several processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in several neurological disorders, including autism spectrum disorder, fragile X syndrome, and addiction. This compound has been shown to modulate the activity of mGluR5, making it a valuable tool for studying the role of this receptor in these disorders.

properties

IUPAC Name

2-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXDLWUVPTUOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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